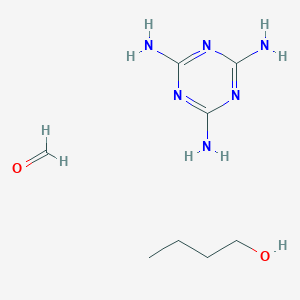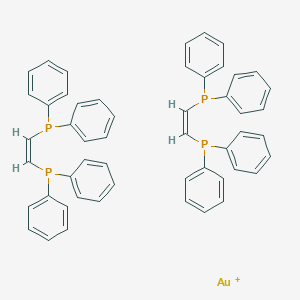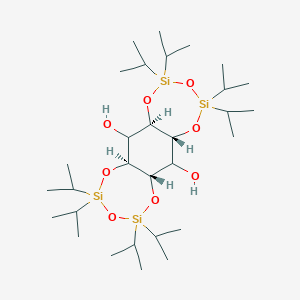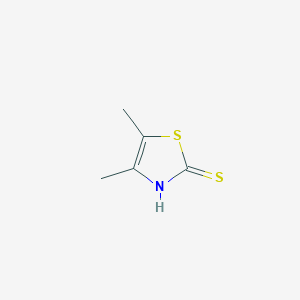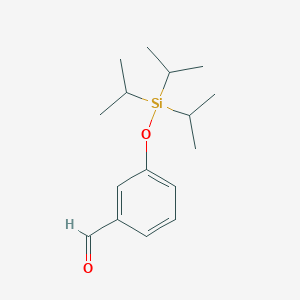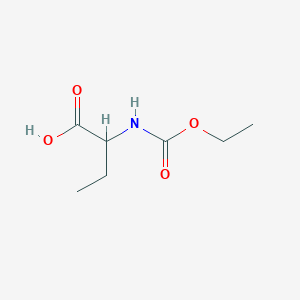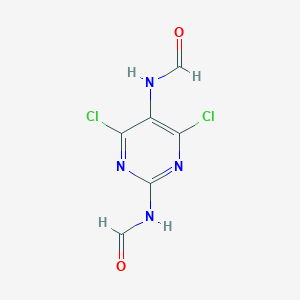
2-クロロ-6-ヨードキノリン
概要
説明
2-Chloro-6-iodoquinoline, also known as 2CIQ, is an organo-halogen compound of the quinoline family. It is a colorless, crystalline solid that is insoluble in water. 2CIQ is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in scientific research as a model compound for studying the properties of quinoline derivatives.
科学的研究の応用
創薬と医薬品化学
2-クロロ-6-ヨードキノリン: は、医薬品化学における構造的な重要性から、創薬において重要な足場として役立っています。 これは、特に新規医薬品の開発において、さまざまな生物学的に活性な分子の合成のための重要な構成要素です .
抗菌剤の合成
最近の研究では、2-クロロ-6-ヨードキノリンの誘導体が、有望な抗菌活性を示すことが示されています。 キノリン構造にヨウ素原子を導入すると、さまざまな微生物株に対する化合物の有効性が向上することがわかっています .
有機合成
合成有機化学では、2-クロロ-6-ヨードキノリンは、さまざまな触媒反応の反応物として使用されます。 たとえば、室温でのCuI触媒N-アリール化に使用され、これは複雑な有機分子の構築における重要なステップです .
バイオフィルム阻害
2-クロロ-6-ヨードキノリンの誘導体は、バイオフィルム形成の初期段階である、微生物の付着に対する効果について研究されています。 この用途は、特に医療機器において、感染の拡大を防ぐために不可欠です .
複素環式化合物の合成
複素環式化合物として、2-クロロ-6-ヨードキノリンは、工業的および医薬品の用途を持つ天然および合成化合物の合成にとって重要なセグメントです。 その汎用性により、複素環式化学の分野において重要な分子となっています .
環境影響調査
2-クロロ-6-ヨードキノリン誘導体の合成と適用は、環境への影響についても研究されています。 研究は、環境への悪影響を最小限に抑える合成プロトコルの開発に焦点を当てています .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
作用機序
Target of Action
It is structurally similar to clioquinol , an antifungal agent, suggesting that it may also target fungal cells
Mode of Action
The exact mode of action of 2-Chloro-6-iodoquinoline is currently unknown . As a structural analog of Clioquinol, it may share a similar mechanism, which involves interfering with the cell’s metabolic processes, leading to cell death . .
Biochemical Pathways
Given its structural similarity to Clioquinol, it might interfere with the biochemical pathways of fungal cells, leading to their death . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
It is also an inhibitor of CYP1A2 and CYP2C19, which are important enzymes involved in drug metabolism . These properties could impact the bioavailability of the compound.
Result of Action
Based on its structural similarity to Clioquinol, it may exert antifungal effects . .
Action Environment
The action of 2-Chloro-6-iodoquinoline could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in a dark place at 2-8°C . Additionally, its solubility could influence its efficacy, as it is moderately soluble . These factors could potentially affect the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
2-Chloro-6-iodoquinoline plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19 . These interactions can lead to alterations in the metabolism of other compounds, making 2-Chloro-6-iodoquinoline a useful probe in drug metabolism studies. Additionally, its high lipophilicity allows it to easily penetrate cell membranes, facilitating its interaction with intracellular targets .
Cellular Effects
The effects of 2-Chloro-6-iodoquinoline on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Chloro-6-iodoquinoline can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation . Furthermore, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, 2-Chloro-6-iodoquinoline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates . Additionally, 2-Chloro-6-iodoquinoline can influence gene expression by modulating transcription factors and signaling pathways, resulting in changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-iodoquinoline can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Chloro-6-iodoquinoline can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-iodoquinoline vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 2-Chloro-6-iodoquinoline can induce toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-Chloro-6-iodoquinoline is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which may have different biological activities and toxicities. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential side effects of 2-Chloro-6-iodoquinoline in vivo .
Transport and Distribution
Within cells and tissues, 2-Chloro-6-iodoquinoline is transported and distributed through passive diffusion and interactions with transport proteins . Its high lipophilicity allows it to accumulate in lipid-rich tissues, such as the liver and brain . This distribution pattern can influence its biological activity and potential toxicity, making it an important factor in drug development and safety assessment.
Subcellular Localization
The subcellular localization of 2-Chloro-6-iodoquinoline is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the endoplasmic reticulum and mitochondria, where it can affect various biochemical processes . The presence of targeting signals and post-translational modifications can further direct 2-Chloro-6-iodoquinoline to specific subcellular compartments, impacting its activity and function .
特性
IUPAC Name |
2-chloro-6-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLKNANWWDCXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601125 | |
| Record name | 2-Chloro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124467-20-5 | |
| Record name | 2-Chloro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-iodo-quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-6-iodoquinoline in the synthesis of thiazolidin-4-ones and what biological activity do these synthesized compounds exhibit?
A1: 2-Chloro-6-iodoquinoline serves as a crucial starting material in synthesizing thiazolidin-4-one derivatives []. The process involves reacting 2-chloro-6-iodoquinoline-3-carbaldehyde with various amines to form N-aryl-2-chloro-6-iodoquinolin-3-yl azomethines. These intermediates then undergo a cyclocondensation reaction with thioglycolic acid to yield the desired thiazolidin-4-ones []. These synthesized thiazolidin-4-ones have shown promising results in preliminary antimicrobial screenings against various microbes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

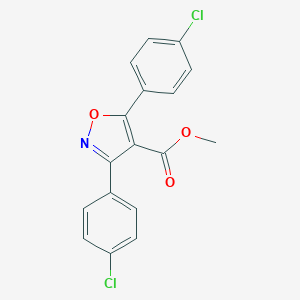
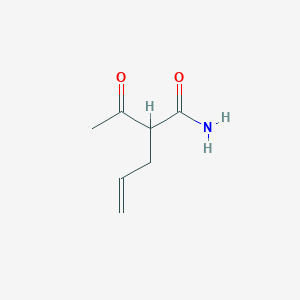


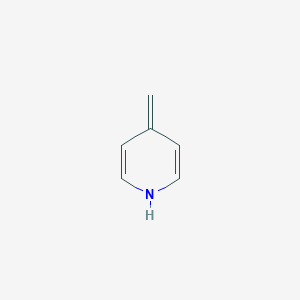
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)
